

application of Solvent Red 26 in oil and fat analysis techniques

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Compound of Interest

Compound Name: Solvent red 26

Cat. No.: B147721

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Application Notes: Solvent Red 26 in Oil and Fat Analysis

Introduction

Solvent Red 26, also known as Oil Red EGN or C.I. 26120, is a synthetic, oil-soluble diazo dye used extensively in laboratory and industrial settings for the qualitative and semi-quantitative analysis of lipids, fats, and oils.[1][2] As a lysochrome, it exhibits high solubility in neutral lipids, such as triglycerides and cholesterol esters, and is insoluble in water.[1][3] This property makes it an invaluable tool for researchers in cell biology, histology, and pathology to visualize and assess lipid accumulation in cells and tissues.[4] In industrial applications, it is used to color nonpolar substances, including oils, fats, waxes, and various hydrocarbon products.[1][5]

The fundamental principle behind its application is based on the differential partitioning of the dye.[3][6] When a solution of **Solvent Red 26** in a moderately polar solvent (e.g., isopropanol, ethanol) is applied to a biological sample, the dye selectively transfers from the solvent phase to the highly nonpolar lipid droplets within the cells or tissue, staining them an intense purplish-red color.[1][3] This allows for clear visualization and subsequent analysis. While often used interchangeably with other lipid-soluble dyes like Oil Red O or Sudan IV, it is important to note that **Solvent Red 26** has a distinct chemical identity (CAS No. 4477-79-6, Molecular Formula: $C_{25}H_{22}N_4O$).[1][7]

These notes provide detailed protocols for the application of **Solvent Red 26** in staining lipids within cultured cells and for the semi-quantitative analysis of lipid accumulation.

Data Presentation

Table 1: Physicochemical Properties of Solvent Red 26

Property	Value	References
Common Name	Solvent Red 26, Oil Red EGN	[1][4][8]
C.I. Name	C.I. 26120	[1][2]
CAS Number	4477-79-6	[1][7]
Molecular Formula	C ₂₅ H ₂₂ N ₄ O	[1][5][7]
Molecular Weight	394.47 g/mol	[5][8]
Appearance	Purplish-red solid/powder	[1][5]
Solubility	Insoluble in water; Soluble in oils, ethanol, acetone	[1][5]

Table 2: Example Data from Semi-Quantitative Lipid Analysis

This table illustrates a typical format for presenting results from a semi-quantitative analysis of lipid content following different experimental treatments. Data is derived from eluting the stain post-staining and measuring its absorbance.

Treatment Group	Absorbance at ~520 nm (Mean ± SD)	Lipid Accumulation (Fold Change vs. Control)
Control	0.15 ± 0.02	1.0
Treatment A	0.45 ± 0.04	3.0
Treatment B	0.21 ± 0.03	1.4
Treatment C	0.08 ± 0.01	0.5

Experimental Protocols & Methodologies

The following protocols are standard methods for lipid staining and analysis. While developed for the widely used "Oil Red" dyes, they are directly applicable to **Solvent Red 26** based on shared chemical principles.

Protocol 1: Staining of Neutral Lipids in Cultured Cells

This protocol provides a step-by-step method for the fixation and staining of intracellular lipid droplets in adherent cell cultures.

Materials:

- Phosphate-Buffered Saline (PBS)
- 10% Formalin Solution (Formaldehyde)
- **Solvent Red 26**
- 100% Isopropanol
- 60% Isopropanol
- Hematoxylin solution (for counterstaining, optional)
- Distilled water (dH₂O)
- Multi-well culture plates with cultured cells

Procedure:

- Reagent Preparation (**Solvent Red 26** Working Solution):
 - Prepare a stock solution by dissolving 0.5 g of **Solvent Red 26** powder in 100 mL of 100% isopropanol. Mix thoroughly and let it sit.
 - To prepare the working solution, mix 3 parts of the stock solution with 2 parts of dH₂O.

- Allow the working solution to stand for 10-15 minutes, then filter it through a 0.2 μm syringe filter or Whatman No. 1 filter paper to remove any precipitate.^{[9][10]} The working solution is stable for approximately 2 hours.^{[9][10]}
- Cell Fixation:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells twice with PBS.
 - Add enough 10% formalin solution to cover the cells completely.^[9]
 - Incubate at room temperature for 30-60 minutes.^{[9][10]}
- Cell Staining:
 - Remove the formalin solution and wash the cells twice with dH_2O .^[9]
 - Add 60% isopropanol to each well and incubate for 5 minutes to dehydrate the cells.^{[9][10]}
 - Remove the isopropanol and add the filtered **Solvent Red 26** working solution to completely cover the cell monolayer.
 - Incubate at room temperature for 15-20 minutes.^{[9][10]}
- Washing and Visualization:
 - Remove the staining solution and wash the cells 3-5 times with dH_2O until excess stain is no longer visible.^{[9][10]}
 - (Optional) For nuclear counterstaining, add Hematoxylin solution and incubate for 1 minute. Wash thoroughly with dH_2O .^{[9][10]}
 - Add a final layer of dH_2O or PBS to the wells to prevent the cells from drying out.
 - Visualize the cells under a light microscope. Lipid droplets will appear as red or reddish-orange deposits, while nuclei (if counterstained) will appear blue.^[9]

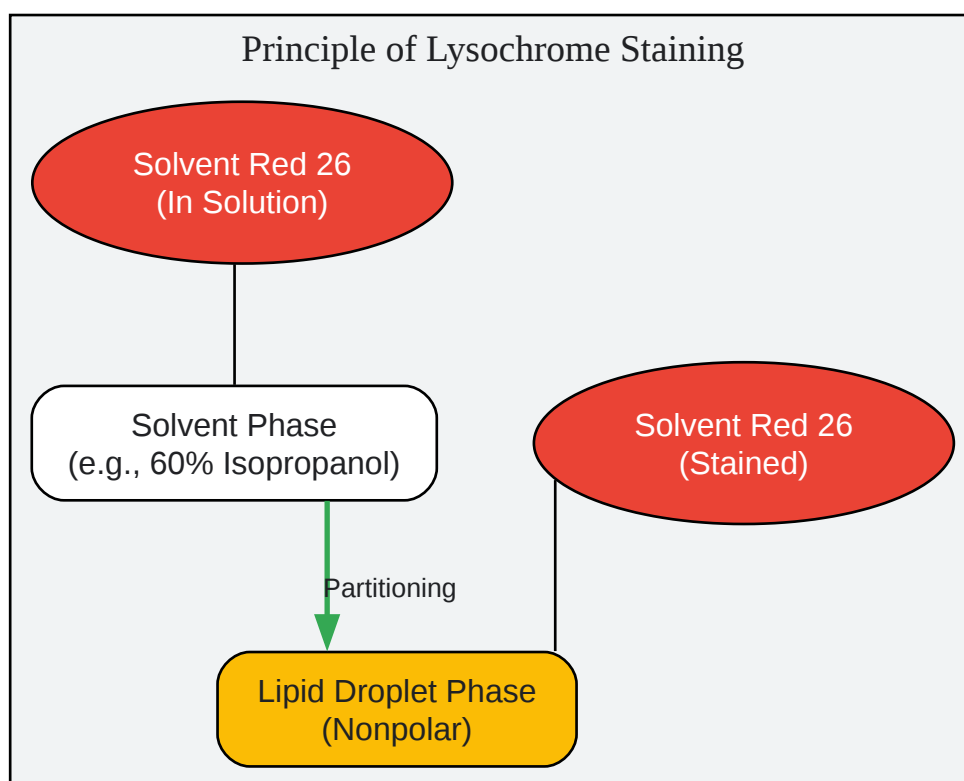
Protocol 2: Semi-Quantitative Analysis of Intracellular Lipids

This protocol describes how to quantify the amount of lipid accumulation by eluting the dye after staining and measuring its absorbance.

Procedure:

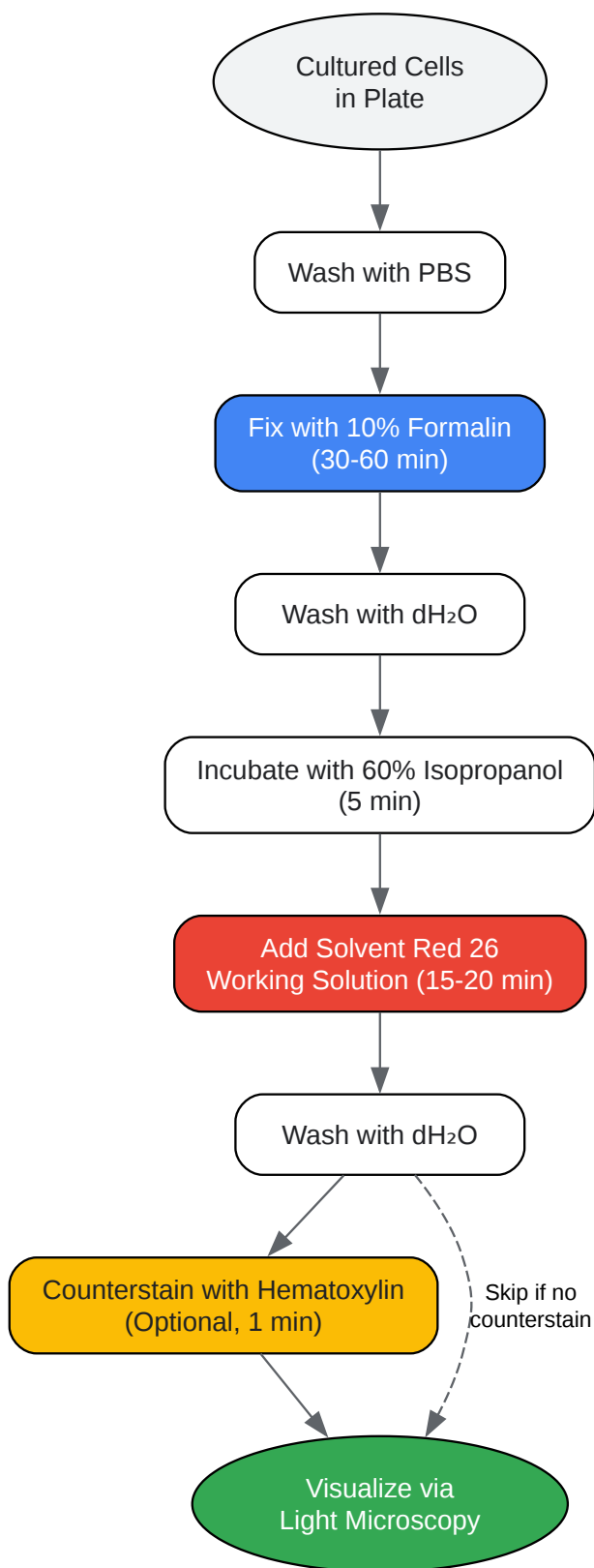
- Staining: Follow steps 1-3 from Protocol 1 for cell fixation and staining. Omit the optional Hematoxylin counterstaining step.
- Washing: After removing the **Solvent Red 26** working solution, wash the cells 3 times with 60% isopropanol to remove background stain.[\[10\]](#)
- Dye Elution:
 - After the final wash, aspirate all remaining liquid from the wells.
 - Add a sufficient volume of 100% isopropanol to each well to completely cover the cells (e.g., 250 μ L for a 24-well plate).[\[9\]](#)[\[10\]](#)
 - Incubate for 5-10 minutes with gentle rocking to elute the dye from the lipid droplets.[\[9\]](#)[\[10\]](#)
- Spectrophotometry:
 - Transfer the isopropanol-dye mixture to a 96-well plate.[\[9\]](#)
 - Use 100% isopropanol as a blank.[\[9\]](#)[\[10\]](#)
 - Read the absorbance at the maximum absorption wavelength for the dye (approximately 520 nm for similar red lysochromes).[\[6\]](#)[\[11\]](#)
- Data Analysis: The absorbance reading is directly proportional to the amount of lipid in the sample. Results can be compared across different treatment groups to determine the relative change in lipid content.

Visualizations



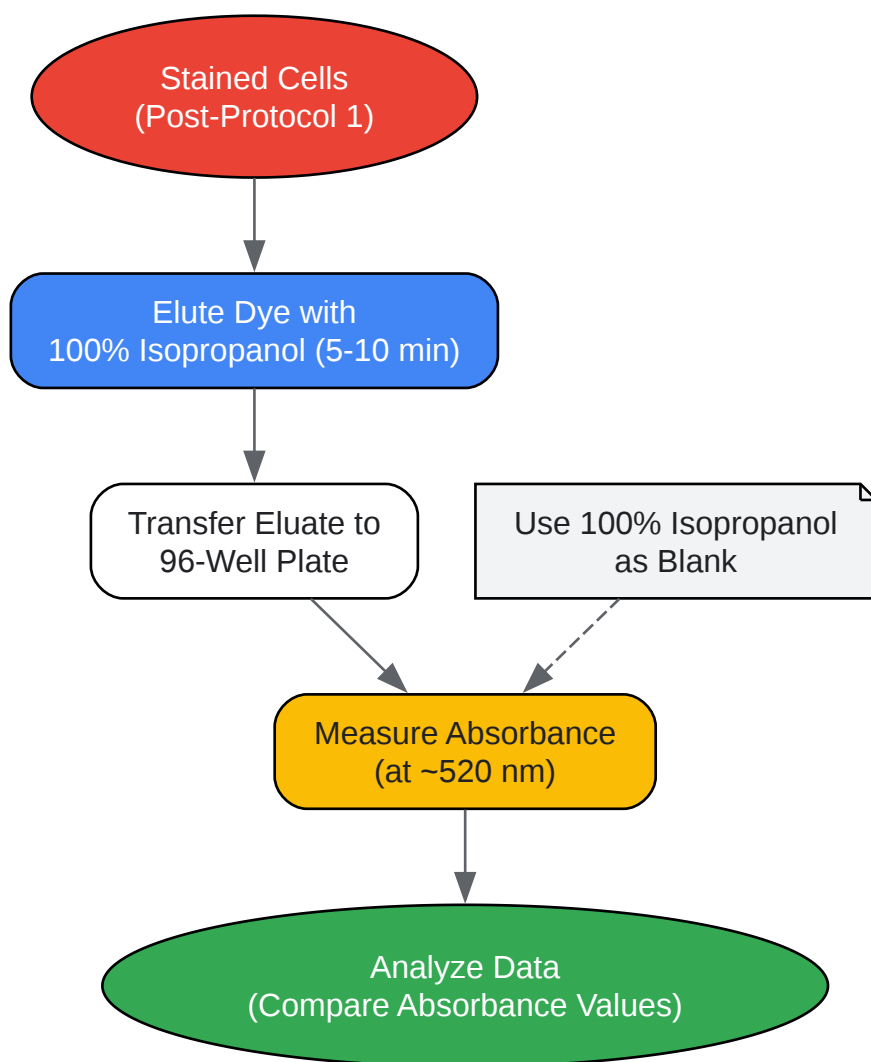
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Caption: Diagram illustrating the partitioning principle of **Solvent Red 26**.



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Caption: Experimental workflow for staining lipids in cultured cells.



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Caption: Workflow for semi-quantitative analysis of lipid content.

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